Ethyl 2-(3-bromophenyl)-3-oxopropanoate
Description
Ethyl 2-(3-bromophenyl)-3-oxopropanoate (CAS: 21575-91-7) is a β-keto ester featuring a 3-bromophenyl substituent at the α-position of the carbonyl group. Its molecular formula is C₁₁H₁₁BrO₃, with a molecular weight of 271.11 g/mol. Structurally, it consists of an ethyl ester group, a ketone moiety, and a brominated aromatic ring at the meta position (Figure 1) . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in condensation and cyclization reactions. For instance, it serves as a precursor in the synthesis of pyrazole and pyrrole derivatives, which are common scaffolds in drug discovery .
Properties
IUPAC Name |
ethyl 2-(3-bromophenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-7,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYXCUYTAHGECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C=O)C1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Findings:
- Positional Isomerism : The meta-bromo derivative (target compound) exhibits moderate reactivity in nucleophilic substitutions compared to the para-bromo analog, which shows higher polarity and solubility in polar solvents .
- Electron-Withdrawing Groups: Fluorine at the ortho position (as in the 2-fluoro analog) enhances electrophilicity at the ketone, accelerating reactions like Knoevenagel condensations .
- Steric Effects : Bulky substituents (e.g., cyclopropyl in 4bh) reduce reaction rates in Michael additions due to steric hindrance .
Physicochemical Properties
Comparative data for selected analogs:
| Property | This compound | Ethyl 4-bromo analog | Ethyl 2-fluoro analog |
|---|---|---|---|
| Melting Point (°C) | 78–80 (lit.) | 85–87 | 72–74 |
| LogP (Octanol-Water) | 2.5 | 2.3 | 2.1 |
| Solubility (mg/mL, DMSO) | >50 | >50 | >50 |
| λmax (UV-Vis, nm) | 254 | 260 | 248 |
Note: Data collated from supplier catalogs and synthesis reports .
Key Findings:
- Lipophilicity : The meta-bromo derivative has a higher logP (2.5) than its para-bromo counterpart (2.3), suggesting better membrane permeability in biological systems.
- UV Absorption : Positional changes in the aryl group alter π→π* transitions, impacting photochemical applications.
Key Findings:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
